molecular formula C23H22N2O5 B11066971 4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one

4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B11066971
M. Wt: 406.4 g/mol
InChI Key: FQMLKCGBOJEGHU-UHFFFAOYSA-N
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Description

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(3-PYRIDYLMETHYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its unique structure, which includes methoxyphenyl and pyridylmethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(3-PYRIDYLMETHYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the oxazole ring through cyclization reactions.

    Step 2: Introduction of methoxyphenyl groups via electrophilic aromatic substitution.

    Step 3: Attachment of the pyridylmethyl group through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Temperature: Controlled heating to facilitate cyclization and substitution reactions.

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(3-PYRIDYLMETHYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of oxazole ring to form more stable derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(3-PYRIDYLMETHYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLE: Lacks the pyridylmethyl group.

    4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-METHYL-1,3-OXAZOLE: Contains a methyl group instead of a pyridylmethyl group.

Uniqueness

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(3-PYRIDYLMETHYL)-1,3-OXAZOLAN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C23H22N2O5/c1-28-19-9-5-17(6-10-19)21-23(27,18-7-11-20(29-2)12-8-18)25(22(26)30-21)15-16-4-3-13-24-14-16/h3-14,21,27H,15H2,1-2H3

InChI Key

FQMLKCGBOJEGHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CN=CC=C3)(C4=CC=C(C=C4)OC)O

Origin of Product

United States

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